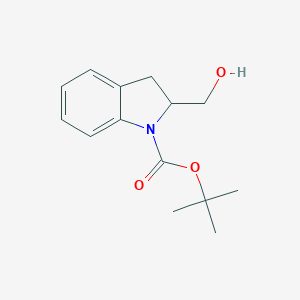

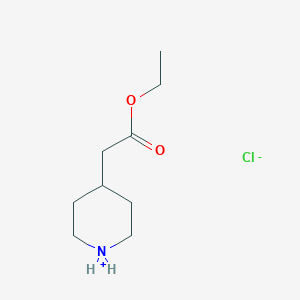

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydropyridines, closely related to (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine, often involves cyclization reactions or Michael addition processes. A notable method for preparing unsymmetrical tetrahydropyridines includes the reaction of pyridine derivatives with alkyl or aryl groups in the presence of a catalyst, demonstrating the versatility of synthesis approaches for these compounds (Bubnov et al., 1998).

Molecular Structure Analysis

X-ray diffraction studies have provided detailed insights into the molecular structure of tetrahydropyridine derivatives. These compounds often exhibit specific conformations, such as boat or half-chair, influenced by their substituents. The crystal structure analysis highlights the significance of intermolecular interactions, including hydrogen bonding, in stabilizing the crystal structure of these compounds (Sambyal et al., 2011).

Chemical Reactions and Properties

Tetrahydropyridines undergo various chemical reactions, including electrophilic and nucleophilic additions, owing to their reactive dihydropyridine core. The presence of allyl and phenyl groups in (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine allows for selective transformations, such as reductive diallylation and subsequent isomerization to cis- and trans- configurations, showcasing the chemical versatility of these structures (Bubnov et al., 1994).

Applications De Recherche Scientifique

Neuroprotective Strategies and Parkinson's Disease

Research has explored the applications of compounds related to (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine in the context of neurodegenerative diseases, particularly Parkinson's disease (PD). Compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serve as neurotoxins that specifically target nigrostriatal dopaminergic neurons, simulating Parkinsonian symptoms. This has allowed for the development of experimental models crucial for testing neuroprotective strategies. For instance, substances inhibiting or modulating the activity of enzymes like monoamine oxidase (MAO) have shown potential in reducing neurotoxicity associated with MPTP and similar compounds, offering insights into the mechanisms of neurodegeneration and neuroprotection in PD (Vaglini et al., 2013; Torres et al., 2017).

Environmental Factors and Neurodegeneration

Further, the investigation into environmental factors contributing to neurodegenerative diseases has benefited from the study of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine and related compounds. The identification of MPTP as a neurotoxin has underscored the potential for environmental toxins to precipitate or exacerbate conditions like PD. Research into the interactions between genetic predispositions and exposure to environmental neurotoxins (e.g., pesticides) has been facilitated by models using compounds like MPTP, enhancing our understanding of PD's etiology and potential intervention points (Landrigan et al., 2005; Di Monte et al., 2002).

Antioxidant and Anti-inflammatory Mechanisms

The exploration of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine's analogs has also contributed to the understanding of antioxidant and anti-inflammatory mechanisms in neuroprotection. Studies have shown that certain enzymes and metabolic pathways can mitigate the effects of neurotoxicants, potentially offering therapeutic avenues for diseases characterized by oxidative stress and inflammation. By examining the interactions between neurotoxic compounds and biological systems, research has illuminated possible strategies for combating neurodegeneration and promoting neuronal survival and recovery (Aschner et al., 2022).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.

I hope this general outline is helpful. If you have a specific compound that is well-documented in the literature, I would be happy to help you analyze it. Please provide the name or structure of the compound.

Propriétés

IUPAC Name |

(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDAFXCBQWHDQW-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361293 |

Source

|

| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

175478-20-3 |

Source

|

| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)